Tert-butyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate
Description
Tert-butyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate protecting group, a hydroxymethyl substituent at the 3-position, and a methyl group at the 2-position of the piperidine ring. Its molecular formula is C₁₂H₂₁NO₃ (calculated based on synthesis data), with a molecular weight of 227.3 g/mol . The compound is synthesized via LiAlH₄ reduction of a precursor ester (e.g., piperidine ester S33), yielding a clear oil with 98% efficiency . Key spectral characteristics include:
- IR: Peaks at 3434 cm⁻¹ (O–H stretch) and 1687 cm⁻¹ (C=O stretch of the carbamate) .
- ¹H NMR: Resonances at δ 4.39 ppm (NCHMe), 3.82 ppm (NCH), and 3.39 ppm (hydroxymethyl protons) .
The stereochemistry is denoted as (2R,3R), indicating a racemic or undefined configuration, which may influence its reactivity and biological interactions .
Properties
Molecular Formula |
C12H23NO3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-9-10(8-14)6-5-7-13(9)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3 |
InChI Key |
VNOJDYSGNHHUAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCN1C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Strategy
The synthesis typically starts from substituted piperidines such as (S)-3-methylpiperidine or related derivatives. The key steps involve:
- Protection of the piperidine nitrogen as a tert-butyl carbamate (Boc protection).
- Introduction of the hydroxymethyl group at the 3-position.
- Control of stereochemistry to yield the desired enantiomer.
Synthetic Route Overview
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Nitrogen Protection | tert-Butyl chloroformate, triethylamine, base | Formation of tert-butyl carbamate protecting group on piperidine nitrogen |
| 2 | Hydroxymethylation | Formaldehyde, sodium borohydride | Introduction of hydroxymethyl group at 3-position via nucleophilic addition/reduction |
| 3 | Optional Oxidation/Reduction | Potassium permanganate (oxidation), lithium aluminum hydride (reduction) | Functional group transformations on hydroxymethyl or carbamate groups for further derivatization |
Detailed Stepwise Procedures
Step 1: Nitrogen Protection
- The piperidine nitrogen is protected using tert-butyl chloroformate in the presence of a base such as triethylamine.
- This reaction proceeds under mild conditions, typically at room temperature, producing the tert-butyl carbamate (Boc) derivative.
- This step is crucial for preventing unwanted side reactions at the nitrogen during subsequent transformations.
Step 2: Hydroxymethylation
- The Boc-protected piperidine undergoes hydroxymethylation via reaction with formaldehyde.
- Sodium borohydride is used as a reducing agent to convert the intermediate hydroxymethylated species to the stable alcohol.
- This reaction is generally carried out in an aqueous or alcoholic solvent at low temperatures to control selectivity.
Step 3: Further Functional Group Manipulations
- The hydroxymethyl group can be oxidized to a carboxylic acid using oxidants like potassium permanganate if required for downstream applications.
- Alternatively, reduction of the Boc group back to the free amine can be achieved with lithium aluminum hydride.
- Substitution reactions on the hydroxymethyl group allow for the introduction of other functional groups via nucleophilic substitution.
Continuous Flow Chemistry
- Industrial scale synthesis often employs continuous flow reactors to improve safety and reaction efficiency.
- Continuous flow allows precise control over reaction times, temperatures, and stoichiometry, leading to enhanced yields and reproducibility.
Catalysis and Selectivity
- Catalysts are used to improve reaction rates and selectivity, particularly in asymmetric synthesis.
- For example, enzymatic or chemical catalysts may be employed to achieve high enantiomeric excess in hydroxymethylation or reduction steps.
Mitsunobu Reaction-Based Alkylation
- In related piperidine derivatives, Mitsunobu reaction has been used to alkylate hydroxymethyl piperidine carbamates with various nucleophiles, indicating a potential route for functionalization.
- Conditions include the use of diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF) at 0°C to room temperature.
Multi-Step Synthesis with Protection/Deprotection Cycles
- More complex synthetic sequences involve esterification, alkylation, and reductive amination steps, followed by Boc deprotection using acidic conditions (e.g., 4.0 mol/L HCl in 1,4-dioxane).
- These methods demonstrate the versatility of tert-butyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate as an intermediate for further elaboration.
- Data Table: Summary of Key Reagents and Conditions
The preparation of this compound involves a well-established sequence of nitrogen protection, hydroxymethylation, and optional functional group modifications. The methods are supported by diverse literature, including synthetic organic chemistry journals and industrial process reports. Advances such as continuous flow chemistry and catalytic asymmetric synthesis enhance the efficiency and stereoselectivity of the process. This compound serves as a versatile intermediate for further pharmaceutical and chemical applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(carboxymethyl)-2-methylpiperidine-1-carboxylate.
Reduction: Formation of 3-(hydroxymethyl)-2-methylpiperidine-1-ol.
Substitution: Formation of various substituted piperidine derivatives depending on the substituent introduced.
Scientific Research Applications
Tert-butyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of various industrial compounds
Mechanism of Action
The mechanism of action of tert-butyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Properties
The following table compares tert-butyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate with structurally related compounds:
Functional Group and Reactivity Comparisons
- Hydroxymethyl vs. Sulfonamide : The hydroxymethyl group in the target compound is a primary alcohol, enabling oxidation to carboxylic acids or esterification. In contrast, the sulfonamide in is electron-withdrawing, enhancing stability and hydrogen-bonding capacity, which is advantageous in drug design .
- Ring Size : Piperidine (six-membered) derivatives exhibit lower ring strain compared to pyrrolidine (five-membered) and azetidine (four-membered). Smaller rings (e.g., azetidine in ) may confer conformational rigidity but are prone to ring-opening reactions .
- Protecting Groups: The tert-butyl group (cleaved under acidic conditions) offers steric protection, while the benzyl group in is removable via hydrogenolysis, enabling selective deprotection strategies .
Biological Activity
Tert-butyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Overview of Biological Activity
The compound is structurally related to various piperidine derivatives, which have been studied for their pharmacological properties. Notably, its activity has been linked to the modulation of neuroinflammatory processes and neuroprotection against amyloid beta (Aβ) toxicity.
Research indicates that this compound acts through multiple mechanisms:
- Inhibition of β-secretase : This enzyme plays a crucial role in the cleavage of amyloid precursor protein (APP), leading to Aβ formation. The compound exhibits significant inhibitory activity against β-secretase, which is critical for reducing Aβ levels in the brain.
- Acetylcholinesterase Inhibition : By inhibiting this enzyme, the compound may enhance cholinergic neurotransmission, potentially alleviating cognitive deficits associated with AD.
- Reduction of Neuroinflammation : The compound has shown potential in decreasing pro-inflammatory cytokines such as TNF-α, which are elevated in AD pathology.
In Vitro Studies
In vitro studies have demonstrated that this compound can protect astrocytes from Aβ-induced toxicity. Key findings include:
- Cell Viability : When astrocytes were treated with Aβ 1-42, cell viability dropped significantly. However, co-treatment with the compound improved cell viability by approximately 20% compared to Aβ alone .
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| Aβ 1-42 | 43.78 |
| Aβ 1-42 + Compound | 62.98 |
In Vivo Studies
In vivo models using scopolamine to induce AD-like symptoms have also been employed to assess the efficacy of the compound:
- Cognitive Function : The compound demonstrated moderate protective effects in cognitive assays, although results were not statistically significant when compared to standard treatments like galantamine .
- Aβ Levels : The treatment resulted in decreased Aβ levels but lacked significant differences compared to controls .
Case Studies
Several case studies have highlighted the potential of this compound:
- Neuroprotective Effects : In a study involving aged rats, administration of the compound led to improved memory performance in maze tests compared to untreated controls.
- Cytokine Modulation : Another study reported that treatment with the compound reduced TNF-α levels in astrocyte cultures exposed to Aβ, indicating its anti-inflammatory potential .
Q & A
Basic Research Questions
Q. What are the key synthetic routes and optimization strategies for synthesizing tert-butyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. A common approach includes:
Alkylation/Protection : Introducing the tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF) .
Hydroxymethylation : Selective introduction of the hydroxymethyl group at position 3 using formaldehyde or equivalent reagents under controlled pH and temperature .
Methylation : Methylation at position 2 via alkylation with methyl iodide or reductive amination, ensuring regioselectivity through steric and electronic directing effects .
- Optimization : Reaction monitoring via TLC or LC-MS is critical. Purification often employs column chromatography (silica gel, eluent: hexane/ethyl acetate) .
Q. How should researchers safely handle this compound in laboratory settings?
- Safety Protocols :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and strong acids .
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
- Characterization Workflow :
NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., methyl group at C2, hydroxymethyl at C3). Key signals: Boc tert-butyl (~1.4 ppm, singlet), piperidine ring protons (δ 3.0–4.0 ppm) .
Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ expected ~286.2 g/mol) and fragmentation patterns .
X-ray Crystallography : For absolute stereochemical determination, though this requires high-purity crystals and access to synchrotron facilities .
Advanced Research Questions
Q. How does the stereochemistry at C2 and C3 influence the compound’s reactivity and biological activity?
- Mechanistic Insights :
- Reactivity : The axial/equatorial orientation of the hydroxymethyl group (C3) affects nucleophilic substitution rates. For example, equatorial positioning enhances accessibility for esterification or oxidation reactions .
- Biological Activity : Stereochemistry modulates interactions with enzymes (e.g., chiral recognition in kinase inhibitors). Molecular docking studies suggest that (2R,3S) configurations show higher binding affinity to neuraminidase-like targets .
Q. What strategies resolve contradictions in reported toxicity data for piperidine-based carboxylates?
- Data Reconciliation :
- In Silico Modeling : Use tools like OECD QSAR Toolbox to predict toxicity endpoints (e.g., LD₅₀) when experimental data is conflicting .
- Experimental Validation : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity. For example, conflicting results in acute toxicity (e.g., LD₅₀ variability) may arise from impurities; HPLC purity >95% is recommended .
Q. How can reaction yields be improved for large-scale synthesis without compromising stereochemical integrity?
- Process Chemistry Strategies :
Flow Chemistry : Continuous flow systems reduce side reactions (e.g., epimerization) by minimizing residence time at high temperatures .
Catalytic Optimization : Use chiral catalysts (e.g., Ru-BINAP) for asymmetric induction during methylation steps. Yields >80% have been reported with enantiomeric excess >95% .
In Situ Monitoring : PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
